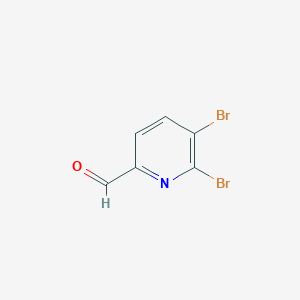

5,6-Dibromopicolinaldehyde

CAS No.: 1227583-66-5

Cat. No.: VC4764178

Molecular Formula: C6H3Br2NO

Molecular Weight: 264.904

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227583-66-5 |

|---|---|

| Molecular Formula | C6H3Br2NO |

| Molecular Weight | 264.904 |

| IUPAC Name | 5,6-dibromopyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |

| Standard InChI Key | ZUMZSBRHFYPYOY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1C=O)Br)Br |

Introduction

Key Findings

5,6-Dibromopicolinaldehyde (CAS 124081946), a brominated pyridine derivative with the molecular formula , serves as a critical intermediate in pharmaceutical synthesis. Characterized by a pyridine ring substituted with bromine atoms at positions 5 and 6 and a formyl group at position 2, this compound exhibits unique reactivity patterns. Recent studies highlight its role in synthesizing enantiopure amines for HIV therapeutics , leveraging methodologies such as Weinreb amide chemistry and dynamic kinetic resolution. Despite its utility, literature on its direct biological activity remains sparse, emphasizing its niche as a synthetic building block.

Structural and Molecular Properties

Molecular Architecture

5,6-Dibromopicolinaldehyde, systematically named 5,6-dibromopyridine-2-carbaldehyde, features a pyridine backbone with bromine atoms at the 5- and 6-positions and an aldehyde group at the 2-position (Figure 1) . Key structural descriptors include:

-

SMILES:

C1=CC(=C(N=C1C=O)Br)Br -

InChI:

InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H

The planar pyridine ring and electron-withdrawing bromine substituents enhance electrophilic reactivity at the aldehyde group, enabling nucleophilic additions and condensations .

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for adducts, calculated using ion mobility spectrometry, provide insights into its gas-phase behavior (Table 1) :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 263.86543 | 140.0 |

| [M+Na]+ | 285.84737 | 135.9 |

| [M-H]- | 261.85087 | 140.5 |

These values aid in mass spectrometry-based identification and purity assessments during synthetic workflows.

Synthetic Methodologies

Deprotonative Formylation

A high-yield route involves direct formylation of 2,5-dibromopyridine using strong bases and dimethylformamide (DMF) :

-

Deprotonation: Treatment of 2,5-dibromopyridine with generates a stabilized magnesiate intermediate.

-

Electrophilic Quenching: Addition of DMF introduces the aldehyde group, yielding 5,6-dibromopicolinaldehyde .

This method avoids chromatography, achieving >50% isolated yield on decagram scales .

Alternative Halogenation Strategies

Bromination of picolinaldehyde derivatives using (-bromosuccinimide) or in acidic media provides regioselective access but risks over-bromination .

Applications in Pharmaceutical Synthesis

HIV-1 Capsid Inhibitors

5,6-Dibromopicolinaldehyde is pivotal in synthesizing lenacapavir (GS-6207), a long-acting HIV-1 capsid inhibitor :

Future Directions and Challenges

Scalability and Green Chemistry

Current synthetic routes rely on stoichiometric metal bases, generating significant waste. Catalytic methodologies using organocatalysts or flow chemistry could enhance sustainability .

Biological Exploration

Despite its synthetic utility, in vitro and in vivo studies of 5,6-dibromopicolinaldehyde itself are lacking. Investigations into its direct antimicrobial or anticancer properties are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume